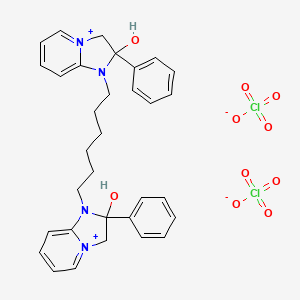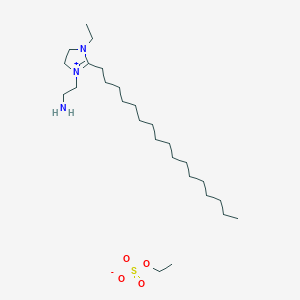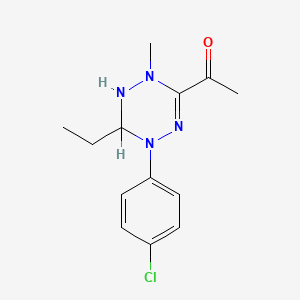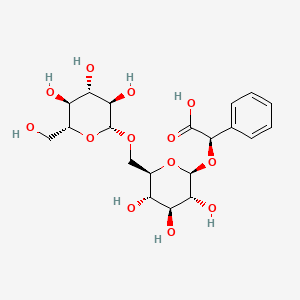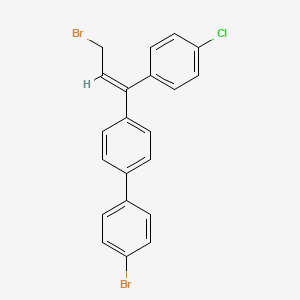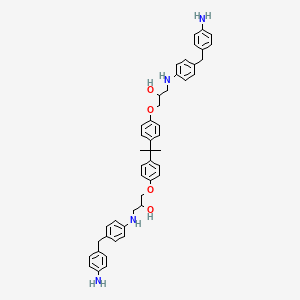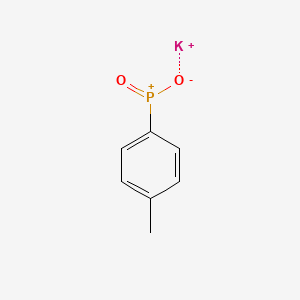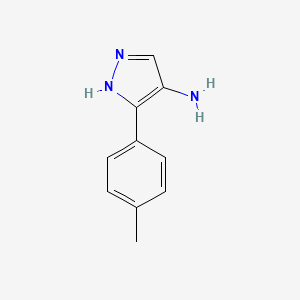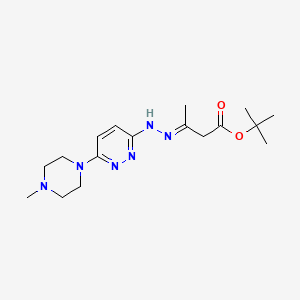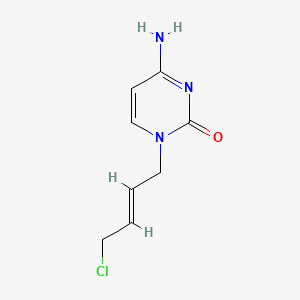
2(1H)-Pyrimidinone, 4-amino-1-(4-chloro-2-butenyl)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrimidinone, 4-amino-1-(4-chloro-2-butenyl)-, (E)- is a synthetic organic compound that belongs to the pyrimidinone family. Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with a keto group. This specific compound features an amino group at the 4-position and a 4-chloro-2-butenyl group at the 1-position, with the (E)-configuration indicating the trans arrangement of substituents around the double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(4-chloro-2-butenyl)-, (E)- typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable pyrimidinone derivative.
Amination: Introduction of the amino group at the 4-position using reagents like ammonia or amines under controlled conditions.
Alkylation: The 1-position is alkylated with 4-chloro-2-butenyl chloride in the presence of a base such as potassium carbonate to facilitate the reaction.
Isomerization: Ensuring the (E)-configuration through selective isomerization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction of the double bond or the keto group can yield saturated or alcohol derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Saturated or alcohol derivatives.
Substitution: Various substituted pyrimidinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: Investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry
Agrochemicals: Potential use in the development of new agrochemicals for pest control.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(4-chloro-2-butenyl)-, (E)- involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved may include signal transduction, metabolic pathways, or DNA replication processes.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Pyrimidinone, 4-amino-1-(4-chloro-2-butenyl)-, (Z)-: The cis isomer with different spatial arrangement.
2(1H)-Pyrimidinone, 4-amino-1-(4-bromo-2-butenyl)-, (E)-: Similar structure with a bromo substituent instead of chloro.
2(1H)-Pyrimidinone, 4-amino-1-(4-chloro-2-butyl)-, (E)-: Saturated version of the compound.
Uniqueness
The unique combination of the amino group, chloro-butenyl group, and (E)-configuration imparts specific chemical reactivity and biological activity to the compound, distinguishing it from its analogs.
Propiedades
Número CAS |
117011-73-1 |
|---|---|
Fórmula molecular |
C8H10ClN3O |
Peso molecular |
199.64 g/mol |
Nombre IUPAC |
4-amino-1-[(E)-4-chlorobut-2-enyl]pyrimidin-2-one |
InChI |
InChI=1S/C8H10ClN3O/c9-4-1-2-5-12-6-3-7(10)11-8(12)13/h1-3,6H,4-5H2,(H2,10,11,13)/b2-1+ |
Clave InChI |
NZLSHCSJFKMBAO-OWOJBTEDSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)C/C=C/CCl |
SMILES canónico |
C1=CN(C(=O)N=C1N)CC=CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


